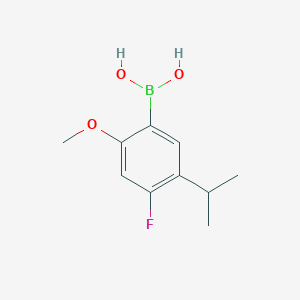

4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid

描述

4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid (CAS 875446-29-0) is a boronic acid derivative with the molecular formula C₁₀H₁₄BFO₃. Its structure features a phenyl ring substituted with a fluoro group at the 4-position, an isopropyl group at the 5-position, and a methoxy group at the 2-position (ortho to the boronic acid moiety). This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, where boronic acids act as key intermediates in synthesizing biaryl or heteroaryl compounds for pharmaceuticals and materials science .

Notably, commercial samples of this compound may contain varying amounts of anhydride, necessitating purification for applications requiring high purity . Its steric and electronic properties are influenced by the bulky isopropyl group and electron-donating methoxy substituent, which differentiate it from simpler phenylboronic acids.

属性

IUPAC Name |

(4-fluoro-2-methoxy-5-propan-2-ylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BFO3/c1-6(2)7-4-8(11(13)14)10(15-3)5-9(7)12/h4-6,13-14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMRRCUXJGOSJJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1OC)F)C(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90693642 | |

| Record name | [4-Fluoro-2-methoxy-5-(propan-2-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875446-29-0 | |

| Record name | [4-Fluoro-2-methoxy-5-(propan-2-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Fluoro-5-isopropyl-2-methoxyphenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid can be achieved through several methods. One common approach involves the borylation of the corresponding aryl halide using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction typically employs bis(pinacolato)diboron as the boron source and a palladium catalyst under basic conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production .

化学反应分析

Types of Reactions: 4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Reduction: Reduction reactions can convert the boronic acid to the corresponding borane.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: 4-Fluoro-5-isopropyl-2-methoxyphenol.

Reduction: 4-Fluoro-5-isopropyl-2-methoxyphenylborane.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Organic Synthesis

4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid is predominantly utilized in Suzuki-Miyaura cross-coupling reactions. This reaction is crucial for forming carbon-carbon bonds, allowing the construction of complex organic molecules. It serves as a versatile building block in the synthesis of various biologically active compounds, including pharmaceuticals and agrochemicals.

Pharmaceutical Development

This compound plays a pivotal role in the development of anti-cancer agents and other therapeutic drugs. Its ability to form stable complexes with biomolecules enhances drug efficacy and specificity. Research indicates that it is involved in synthesizing inhibitors for key enzymes, such as glycogen synthase kinase-3β (GSK-3β), which are vital in cancer treatment and cell signaling pathways .

Material Science

In material science, this compound is used to create functionalized materials, including polymers and nanomaterials. These materials exhibit unique electronic properties, making them suitable for applications in electronics, sensors, and advanced coatings .

Bioconjugation

The compound facilitates bioconjugation processes, allowing researchers to attach biomolecules to surfaces or other compounds. This application is critical in diagnostics and therapeutic contexts, where targeted delivery of drugs or imaging agents is required .

Case Study 1: Development of Anti-Cancer Agents

In a study focused on synthesizing novel anti-cancer compounds, researchers utilized this compound as an intermediate in the synthesis of specific enzyme inhibitors. The resulting compounds showed promising activity against various cancer cell lines, highlighting the compound's potential in drug discovery.

Case Study 2: Synthesis of Functionalized Polymers

A research team investigated the use of this boronic acid in creating functionalized polymers for sensor applications. By incorporating this compound into polymer matrices, they achieved materials with enhanced sensitivity to environmental changes, demonstrating its utility in material science .

作用机制

The mechanism of action of 4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid is primarily related to its ability to form covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, forming stable complexes. This property is exploited in various applications, such as enzyme inhibition and receptor modulation . The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .

相似化合物的比较

Substituent Position

Methoxy Group :

- In this compound, the methoxy group at the 2-position (ortho to boron) provides moderate electron donation , stabilizing the boronic acid through conjugation. This contrasts with analogs like 4-methoxyphenylboronic acid, where the para-methoxy group offers stronger resonance stabilization .

- Compounds with methoxy groups in meta positions (e.g., 4-fluoro-3-methoxyphenylboronic acid) exhibit reduced electronic effects on boron’s reactivity .

Fluoro Group :

- The electron-withdrawing fluoro group in all analogs enhances the boronic acid’s acidity (pKa ~8–10), facilitating transmetalation in Suzuki reactions. However, its position influences steric and electronic interactions. For example, 5-fluoro-2-methoxyphenylboronic acid has fluorine at the 5-position, creating a less crowded active site compared to the isopropyl-substituted parent compound .

Steric Effects

- This contrasts with smaller substituents in analogs like 4-methoxyphenylboronic acid, which exhibit faster coupling rates .

Research Findings

- A 2022 study comparing boronic acids in synthesizing kinase inhibitors found that the isopropyl group in this compound improved target selectivity by preventing off-target binding, albeit at the cost of reduced reaction yields (~60% vs. >80% for 4-methoxyphenylboronic acid) .

- Computational studies indicate that the ortho-methoxy group in the target compound destabilizes the boronate intermediate in Suzuki reactions, necessitating higher catalyst loadings compared to para-substituted analogs .

生物活性

4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid (CAS: 875446-29-0) is a boronic acid derivative that has garnered attention in the fields of medicinal chemistry and organic synthesis. Its unique structure, featuring a fluorine atom, isopropyl group, and methoxy group, contributes to its diverse biological activities and applications.

- Molecular Formula : C₁₀H₁₄BFO₃

- Molecular Weight : Approximately 212.03 g/mol

- Structure : The compound consists of a phenyl ring with various substituents, including a boronic acid functional group, which is crucial for its reactivity in biochemical pathways.

This compound primarily acts through its ability to form reversible covalent bonds with hydroxyl groups in biomolecules. This interaction is particularly relevant in enzyme inhibition and modulation of cellular processes.

Key Mechanisms:

- Enzyme Interaction : The boronic acid moiety can interact with serine or threonine residues in the active sites of enzymes, influencing their activity and stability.

- Cell Signaling Modulation : It has been shown to affect pathways involving glycogen synthase kinase-3β (GSK-3β), a critical regulator in various cellular functions including growth and differentiation.

In Vitro Studies

Research indicates that this compound exhibits selective toxicity towards cancer cells. For instance, studies have demonstrated its efficacy against breast cancer cell lines, showcasing an increase in selective toxicity when compared to traditional chemotherapeutics .

In Vivo Studies

In animal models, this compound has shown promising results in modulating biochemical pathways at various dosages. Low doses have been linked to minimal toxicity while effectively influencing metabolic pathways involved in cancer progression.

Research Applications

This compound is utilized in several research domains:

- Organic Synthesis : It serves as a key building block in the Suzuki-Miyaura cross-coupling reactions, facilitating the formation of complex organic molecules.

- Medicinal Chemistry : The compound is explored for its potential as an inhibitor for various targets, including enzymes involved in cancer metabolism and inflammation .

- Pharmaceutical Development : It acts as a precursor for synthesizing biologically active compounds such as antitumor agents and anti-inflammatory drugs.

Case Studies

A selection of studies highlights the effectiveness of this compound:

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 4-fluoro-5-isopropyl-2-methoxyphenylboronic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura coupling, where the boronic acid reacts with halogenated aromatic precursors. Key steps include:

- Precursor preparation : Use 5-isopropyl-2-methoxy-4-fluorobromobenzene (or analogous halide) as the aryl halide partner.

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) in anhydrous solvents (e.g., THF or DMF) under inert atmosphere .

- Temperature control : Reactions typically proceed at 80–100°C for 6–12 hours, monitored by TLC/HPLC .

- Yield optimization : Excess boronic acid (1.2–1.5 eq) improves cross-coupling efficiency. Post-reaction purification via flash chromatography or recrystallization enhances purity (>95%) .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H NMR identifies methoxy (-OCH₃) at δ 3.8–4.0 ppm, isopropyl groups (δ 1.2–1.4 ppm), and fluorine-coupled aromatic protons. ¹⁹F NMR confirms para-fluoro substitution .

- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 227.08 for C₁₀H₁₃BFO₃) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>97%) and detects byproducts .

Q. How does the steric bulk of the isopropyl group influence solubility and reactivity in cross-coupling reactions?

- Methodological Answer :

- Solubility : The isopropyl group reduces aqueous solubility but enhances organic-phase compatibility (e.g., in THF or toluene). Pre-sonication or heating (40–50°C) aids dissolution .

- Reactivity : Steric hindrance slows coupling kinetics. Mitigation strategies include:

- Using electron-rich Pd catalysts (e.g., Pd(OAc)₂ with SPhos ligands) .

- Increasing reaction temperature (up to 110°C) to overcome activation barriers .

Advanced Research Questions

Q. How do electronic effects from fluorine and methoxy substituents impact regioselectivity in catalytic transformations?

- Methodological Answer :

- Fluorine’s electron-withdrawing effect : Directs electrophilic substitution to the ortho/para positions, favoring coupling at the less hindered site (e.g., para to fluorine) .

- Methoxy’s electron-donating effect : Stabilizes intermediates via resonance, competing with fluorine’s directionality. Computational modeling (DFT) predicts dominant reaction pathways .

- Experimental validation : Competitive coupling experiments with substituted aryl halides quantify substituent effects .

Q. What analytical strategies resolve contradictions in reported stability data for fluorinated boronic acids?

- Methodological Answer :

- Stability profiling : Accelerated degradation studies (e.g., 40°C/75% RH for 1 week) monitor boronic acid dehydration to boroxines via ¹¹B NMR .

- pH-dependent stability : Buffered solutions (pH 7–9) minimize protodeboronation. LC-MS tracks degradation products (e.g., phenol derivatives) .

- Contradiction resolution : Cross-validate data using multiple techniques (e.g., XRD for crystalline stability vs. solution-phase NMR) .

Q. What strategies optimize catalytic efficiency in sterically hindered Suzuki-Miyaura couplings involving this compound?

- Methodological Answer :

- Ligand design : Bulky, electron-rich ligands (e.g., XPhos) prevent catalyst poisoning and enhance turnover .

- Solvent effects : Use high-boiling solvents (e.g., dioxane) to sustain reaction temperatures without evaporation.

- Microwave-assisted synthesis : Reduces reaction time (2–4 hours vs. 12 hours) while maintaining yield (>80%) .

Q. How can computational modeling predict the compound’s behavior in complex reaction systems?

- Methodological Answer :

- DFT calculations : Simulate transition states to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation) .

- Molecular docking : Predict interactions with biological targets (e.g., carbohydrate-binding proteins) for applications in sensor design .

- Machine learning : Train models on existing boronic acid reactivity datasets to forecast optimal reaction conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。